

A Deep Dive into the Sensory Landscape of 3-(Methylthio)butanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Methylthio)butanal

Cat. No.: B041657

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sensory properties of **3-(Methylthio)butanal**, a volatile sulfur-containing compound of interest in flavor chemistry and sensory science. This document synthesizes available data on its odor and taste profiles, summarizes quantitative sensory data, and where available, details the experimental methodologies used for its assessment. Furthermore, it visualizes the current understanding of the relevant sensory signaling pathways.

Sensory Profile of 3-(Methylthio)butanal

3-(Methylthio)butanal (CAS No. 16630-52-7) is a flavor compound characterized by a complex and potent sensory profile. It is generally described as having a sulfurous and vegetative aroma with savory and green nuances.

Odor Profile: The olfactory characteristics of **3-(methylthio)butanal** are multifaceted, with descriptors including sulphurous, vegetative, cabbage-like, and green, often with a subtle fishy nuance.^[1] Other reported odor descriptors include potato, musky, and buchu-like.^{[2][3][4]}

Taste Profile: The taste of **3-(methylthio)butanal** mirrors its aromatic complexity. At a concentration of 0.2 ppm, it is described as vegetative, tomato-like, fishy, and sulphurous.^[1] It is commonly used in food flavorings for tomato, vegetable, and pickle applications.^[1]

Quantitative Sensory Data

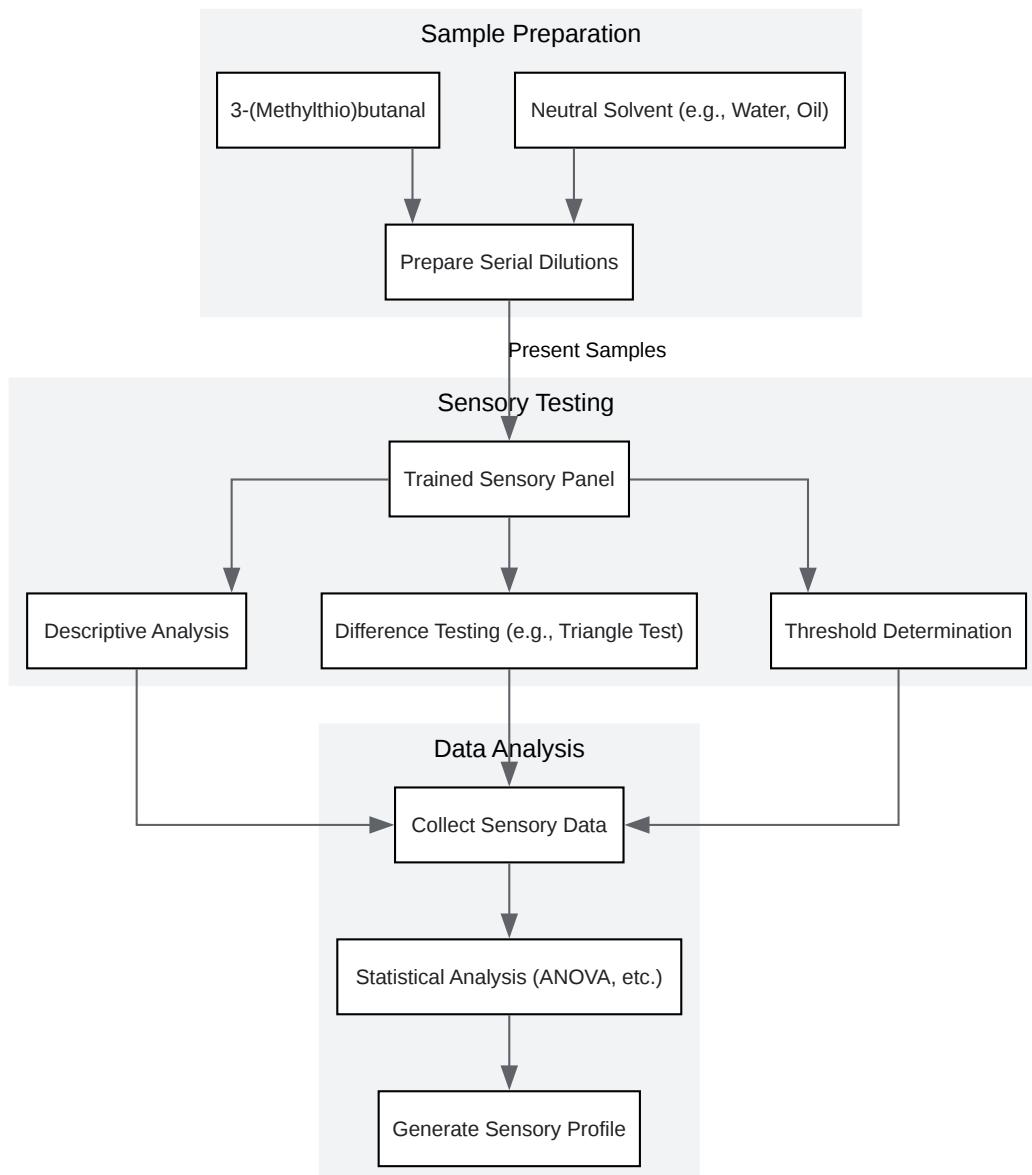
While extensive quantitative data for **3-(methylthio)butanal** is not widely available in the public domain, some key values have been reported.

Parameter	Value	Medium	Reference
Taste Description	Vegetative, tomato, fishy, and sulphurous	Water	[1]
Concentration for Taste Description	0.2 ppm	Water	[1]
Typical Usage Level	Up to 2 ppm	Finished Consumer Product	[1]

Note: Specific odor and taste threshold values (detection and recognition) for **3-(methylthio)butanal** are not consistently reported in readily available scientific literature.

Experimental Protocols

Detailed experimental protocols for the sensory analysis of **3-(methylthio)butanal** are not extensively published. However, general sensory evaluation methodologies are applicable and can be adapted for its assessment.


Gas Chromatography-Olfactometry (GC-O): This technique is a powerful tool for the sensory analysis of volatile compounds like **3-(methylthio)butanal**.[\[5\]](#)[\[6\]](#) It allows for the separation of volatile compounds in a sample, followed by sensory detection by a trained panelist at the olfactometry port. This method helps to identify the specific aroma contribution of individual compounds in a complex mixture.

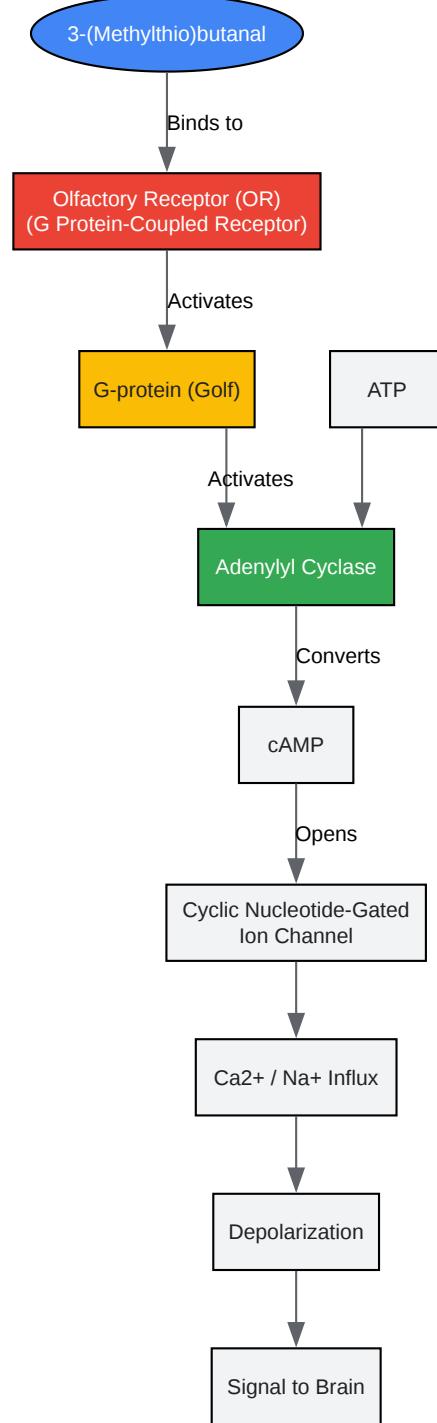
Sensory Evaluation Panels: The sensory properties of **3-(methylthio)butanal** can be systematically evaluated using trained sensory panels.[\[7\]](#) A typical protocol would involve:

- **Panelist Selection and Training:** Panelists are screened for their sensory acuity and trained to identify and quantify specific aroma and taste attributes relevant to sulfur-containing compounds.
- **Sample Preparation:** Samples of **3-(methylthio)butanal** are prepared in a neutral solvent (e.g., water, oil) at various concentrations.

- **Testing Methodology:** Standard sensory testing methods such as descriptive analysis, difference testing (e.g., triangle tests), and threshold determination can be employed.[8]
- **Data Analysis:** Statistical analysis of the sensory data is performed to determine the sensory profile and intensity of the compound.

Experimental Workflow for Sensory Analysis

[Click to download full resolution via product page](#)


A generalized workflow for the sensory evaluation of a flavor compound.

Signaling Pathways

The perception of **3-(methylthio)butanal**, like other volatile compounds, is initiated by its interaction with specific receptors in the olfactory and gustatory systems.

Olfactory Signaling: The sense of smell is mediated by olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. While the specific human olfactory receptor for **3-(methylthio)butanal** has not been definitively identified, research on related sulfur-containing compounds provides some insights. Studies on a mouse olfactory receptor, MOR244-3, have shown its responsiveness to sulfur compounds, a process that appears to involve copper ions.^[9] This suggests that metal ions may play a role in the detection of certain odorants.

General Olfactory Signaling Pathway

[Click to download full resolution via product page](#)

A simplified diagram of the general olfactory signal transduction cascade.

Gustatory Signaling: The taste of **3-(methylthio)butanal** is likely perceived through taste receptors located in taste buds on the tongue. However, the specific human taste receptors (TASRs or TRs) that respond to this compound have not been identified. The "savory" and "vegetative" notes suggest a potential interaction with umami (TAS1R1/TAS1R3) or other, yet to be characterized, taste receptors that detect savory and sulfurous compounds. Research has identified a family of 25 different bitter taste receptors in humans, some of which are known to be activated by a wide variety of chemicals, including some sulfur-containing compounds.

[10]

Further research is required to elucidate the precise molecular mechanisms underlying the perception of **3-(methylthio)butanal**, including the identification of the specific human olfactory and gustatory receptors involved. Such knowledge will be invaluable for a deeper understanding of flavor perception and for the targeted development of novel flavor ingredients and modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. potato butyraldehyde [thegoodscentscompany.com]
- 2. 3-(Methylthio)butanal | C5H10OS | CID 61845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 16630-52-7 CAS MSDS (3-(Methylthio)butanal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pfigueiredo.org [pfigueiredo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sensory and neural responses to flavor compound 3-Methylbutanal in dry fermented sausages: Enhancing perceived overall aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. femaflavor.org [femaflavor.org]

- 9. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. afhu.org [afhu.org]
- To cite this document: BenchChem. [A Deep Dive into the Sensory Landscape of 3-(Methylthio)butanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041657#sensory-properties-of-3-methylthio-butanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com